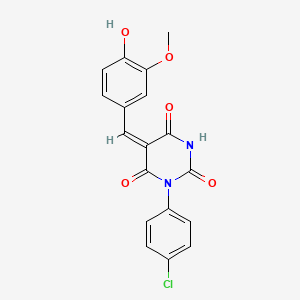![molecular formula C20H23NO4S B11682675 ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo es un compuesto orgánico complejo con la fórmula molecular C20H23NO4S. Es conocido por su estructura única, que incluye un sistema de anillo ciclopenta[b]tiofeno, lo que lo convierte en un tema de interés en varios campos de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo generalmente implica varios pasos. Un método común incluye la reacción de ciclopentanona con cianoacetato de metilo y azufre en metanol, seguido de la adición de morfolina . Las condiciones de reacción a menudo requieren temperaturas controladas y catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente impliquen ampliar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir el compuesto a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican temperaturas, solventes y catalizadores específicos para lograr las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo involucra su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucrados .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[(2,3-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo
- 2-{[(2-metoxifenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo
- 2-{[(2,4-diclorobenzoil)amino]-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo}
Unicidad
El 2-{[(2,6-dimetilfenoxi)acetil]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo destaca por su patrón de sustitución específico en los anillos fenoxi y ciclopenta[b]tiofeno. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C20H23NO4S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-4-24-20(23)17-14-9-6-10-15(14)26-19(17)21-16(22)11-25-18-12(2)7-5-8-13(18)3/h5,7-8H,4,6,9-11H2,1-3H3,(H,21,22) |
Clave InChI |
NPQSTFUMAINAOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)
